molecular formula C22H30N2O2 B3799137 3-methoxy-2-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenol

3-methoxy-2-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenol

Cat. No.: B3799137
M. Wt: 354.5 g/mol
InChI Key: GJWFMMSNZQJSRQ-UHFFFAOYSA-N
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Description

Phenols, such as 2-methoxy-3-methylphenol , are aromatic compounds that contain a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . They are widely used in the production of plastics, resins, pharmaceuticals, and dyes .


Synthesis Analysis

Phenols can be synthesized through various methods. For instance, one common method involves the rearrangement of an aryl ether in the presence of acid, a process known as the Fries rearrangement . Another method involves the hydrolysis of diazonium salts .


Molecular Structure Analysis

The molecular structure of phenols consists of a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . The presence of the hydroxyl group makes phenols more reactive than simple aromatic hydrocarbons .


Chemical Reactions Analysis

Phenols undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution . In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom in the aromatic ring . In nucleophilic substitution, a nucleophile replaces a leaving group in the molecule .


Physical and Chemical Properties Analysis

Phenols generally have higher boiling points than similar-sized hydrocarbons or ethers due to the ability of the hydroxyl group to form hydrogen bonds . They are often solid at room temperature, and many have distinct colors and odors .

Mechanism of Action

The reactivity of phenols is largely due to the presence of the hydroxyl group, which can donate electron density into the aromatic ring, activating it towards electrophilic aromatic substitution . Additionally, the oxygen atom in the hydroxyl group can form hydrogen bonds, which can have significant effects on the physical and chemical properties of the molecule .

Safety and Hazards

Phenols can be hazardous and should be handled with care. They can cause burns and eye damage, and may be harmful if inhaled or swallowed .

Future Directions

Research into phenols and related compounds is ongoing, with many potential applications in fields such as medicine, materials science, and environmental science . For example, some phenols have antimicrobial properties and may be used in the development of new drugs .

Properties

IUPAC Name

3-methoxy-2-[[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-23(15-13-18-8-4-3-5-9-18)19-10-7-14-24(16-19)17-20-21(25)11-6-12-22(20)26-2/h3-6,8-9,11-12,19,25H,7,10,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWFMMSNZQJSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CCCN(C2)CC3=C(C=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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